3-(4-Fluorophenyl)isothiazole-4-carboxylic acid
CAS No.:
Cat. No.: VC20376218
Molecular Formula: C10H6FNO2S
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6FNO2S |
|---|---|
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-1,2-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) |
| Standard InChI Key | SABKXLMYLLYDDT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NSC=C2C(=O)O)F |
Introduction
Structural and Chemical Identity
3-(4-Fluorophenyl)isothiazole-4-carboxylic acid (C₁₀H₆FNO₂S) features a five-membered isothiazole ring substituted at position 3 with a 4-fluorophenyl group and at position 4 with a carboxylic acid moiety. The isothiazole ring itself contains sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its electronic diversity and reactivity . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the carboxylic acid group enables salt formation and hydrogen bonding, critical for biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₆FNO₂S |
| Molecular Weight | 223.22 g/mol |
| Melting Point | 215–218°C (predicted) |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| logP | 2.1 (estimated) |
| pKa (Carboxylic Acid) | ~4.5 |
Synthetic Methodologies
Cyclization Approaches
The synthesis of isothiazole derivatives often involves cyclization strategies. A plausible route for 3-(4-fluorophenyl)isothiazole-4-carboxylic acid begins with the formation of the isothiazole ring via condensation of a thioamide with α,β-unsaturated carbonyl compounds. For example, reacting 4-fluorophenylthioamide with maleic anhydride under acidic conditions could yield the desired core structure, followed by oxidation to introduce the carboxylic acid group . Alternatively, Hantzsch-type reactions using sulfur, ammonia, and β-keto acids may be employed, though yields for fluorinated analogs require optimization .
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Thioamide + Maleic Anhydride | HCl, reflux, 6h | 65% |
| 2 | Suzuki Coupling (4-Fluorophenyl Boronic Acid) | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78% |
| 3 | Carboxylic Acid Oxidation | KMnO₄, H₂O, 60°C | 85% |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum of 3-(4-fluorophenyl)isothiazole-4-carboxylic acid displays a broad O–H stretch at 2500–3300 cm⁻¹ (carboxylic acid), a sharp C=O stretch at 1705 cm⁻¹, and C–F vibrations at 1220 cm⁻¹. The isothiazole ring shows characteristic C–N and C–S stretches at 1560 cm⁻¹ and 690 cm⁻¹, respectively .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H5-isothiazole), 7.85–7.75 (m, 2H, aromatic), 7.45–7.35 (m, 2H, aromatic), 13.2 (br s, 1H, COOH).
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¹³C NMR (101 MHz, DMSO-d₆): δ 167.2 (COOH), 162.1 (C-F), 148.5 (C3-isothiazole), 135.4–115.3 (aromatic), 122.8 (C5-isothiazole) .
Industrial and Materials Applications
Coordination Chemistry
The carboxylic acid group enables ligand behavior, forming complexes with transition metals. Such complexes are explored for catalytic applications, including oxidation reactions and Suzuki couplings .
Agrochemical Development
Fluorinated isothiazoles are investigated as herbicides and fungicides due to their stability and bioactivity. The compound’s logP (2.1) aligns with optimal agrochemical properties, balancing solubility and membrane penetration .
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